Dicoumarol-d8

Description

Structure

3D Structure

Properties

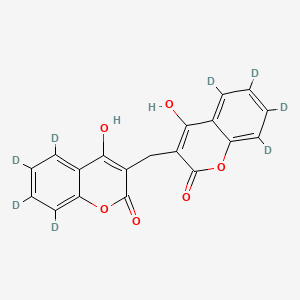

Molecular Formula |

C19H12O6 |

|---|---|

Molecular Weight |

344.3 g/mol |

IUPAC Name |

5,6,7,8-tetradeuterio-4-hydroxy-3-[(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)methyl]chromen-2-one |

InChI |

InChI=1S/C19H12O6/c20-16-10-5-1-3-7-14(10)24-18(22)12(16)9-13-17(21)11-6-2-4-8-15(11)25-19(13)23/h1-8,20-21H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D |

InChI Key |

DOBMPNYZJYQDGZ-PGRXLJNUSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)CC3=C(C4=C(C(=C(C(=C4OC3=O)[2H])[2H])[2H])[2H])O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)CC3=C(C4=CC=CC=C4OC3=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of Dicoumarol-d8

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a deuterated analog of the anticoagulant Dicoumarol. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visualizations of its mechanism of action.

This compound is an isotope-labeled version of Dicoumarol, a naturally occurring anticoagulant that functions as a Vitamin K antagonist.[1][2] The deuterium labeling makes it a valuable tool in pharmacokinetic and metabolic studies, allowing it to be distinguished from its non-labeled counterpart.[3] Understanding its physicochemical properties is fundamental to its application in research and development.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated form, Dicoumarol. While specific experimental data for some properties of the deuterated version are not widely published, they are expected to be very similar to those of Dicoumarol.

| Property | This compound | Dicoumarol |

| Chemical Structure | 3,3'-Methylenebis[4-hydroxy-1,2-benzopyrone]-d8 | 3,3'-Methylenebis[4-hydroxycoumarin] |

| CAS Number | 2469035-18-3[3][4] | 66-76-2[1][5][6][7][8][9][10] |

| Molecular Formula | C₁₉H₄D₈O₆[3][4] | C₁₉H₁₂O₆[5][7][9][10] |

| Molecular Weight | 344.34 g/mol [1][3][4] | 336.30 g/mol [5][8] |

| Appearance | Light Yellow Solid[1] | White to pale yellow crystalline powder[5][7][11] |

| Melting Point | Not available | 287-293 °C[7][9][11] |

| Boiling Point | Not available | ~393 °C (estimated)[12] |

| pKa (Strongest Acidic) | Not available | 4.66[13] |

| logP | Not available | 1.54 - 2.07[13] |

Solubility Profile

The solubility of Dicoumarol has been determined in a range of solvents. The solubility for this compound is expected to be comparable.

| Solvent | Solubility of Dicoumarol |

| Water | Practically insoluble (0.128 g/L)[7][13][14] |

| Aqueous Alkaline Solutions | Soluble[7][8][11] |

| Ethanol | Slightly soluble / Practically insoluble[6][7][14] |

| Ether | Practically insoluble[7][14] |

| Chloroform | Slightly soluble[7][8][14] |

| Benzene | Slightly soluble[7][8] |

| Acetone | Soluble[5] |

| Pyridine | Soluble[7][8] |

| DMSO | ~2.5 mg/mL[6] |

| Dimethylformamide (DMF) | ~1.25 mg/mL[6] |

Experimental Protocols

The determination of physicochemical properties is crucial for drug development.[15][16] Standardized experimental protocols are employed to ensure data accuracy and reproducibility.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

-

Preparation : An excess amount of the compound (solute) is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed vial.

-

Equilibration : The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation : The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.

-

Quantification : The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation : The solubility is expressed as the measured concentration (e.g., in mg/mL or mol/L).

Lipophilicity Determination (logP Shake-Flask Method)

Lipophilicity, a key determinant of a drug's pharmacokinetic profile, is commonly measured as the partition coefficient (logP) between n-octanol and water.[17]

-

System Preparation : Equal volumes of n-octanol (pre-saturated with water) and water (pre-saturated with n-octanol) are added to a vial.

-

Compound Addition : A known, non-saturating amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Equilibration : The vial is sealed and agitated at a constant temperature until the compound has fully partitioned between the two immiscible phases and equilibrium is reached.

-

Phase Separation : The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification : The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (logP).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for predicting a drug's behavior at different physiological pH values.

-

Sample Preparation : A precise amount of the compound is dissolved in a solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

-

Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

-

pH Monitoring : The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which the compound is 50% ionized.

Mandatory Visualizations

Mechanism of Action: Anticoagulant Signaling Pathway

Dicoumarol exerts its primary anticoagulant effect by competitively inhibiting the Vitamin K epoxide reductase complex subunit 1 (VKORC1).[18][19][20] This enzyme is essential for the regeneration of reduced Vitamin K, a necessary cofactor for the enzyme γ-glutamyl carboxylase.[13] By blocking this cycle, Dicoumarol leads to the production of inactive clotting factors, thereby reducing blood coagulation.[13][20]

Caption: Dicoumarol inhibits VKORC1, disrupting the Vitamin K cycle and preventing clotting factor activation.

Experimental Workflow: Shake-Flask Solubility

The following diagram illustrates a typical workflow for determining the solubility of a compound using the shake-flask method.

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

References

- 1. Dicumarol-d8 | CymitQuimica [cymitquimica.com]

- 2. Product - Dove Research & Analytics Laboratory [doveresearchlab.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. This compound (Dicumarol-d8) | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 5. CAS 66-76-2: Dicoumarol | CymitQuimica [cymitquimica.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dicoumarol | CAS: 66-76-2 | ChemNorm [chemnorm.com]

- 9. Dicumarol 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Dicumarol [webbook.nist.gov]

- 11. DICUMAROL | 66-76-2 [chemicalbook.com]

- 12. 66-76-2 CAS MSDS (DICUMAROL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 15. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 17. books.rsc.org [books.rsc.org]

- 18. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dicoumarol - Wikipedia [en.wikipedia.org]

- 20. What is the mechanism of Dicumarol? [synapse.patsnap.com]

An In-depth Technical Guide to the In Vitro and In Vivo Studies of Dicoumarol and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicoumarol, a naturally occurring bis-hydroxycoumarin, was first identified as the causative agent of "sweet clover disease" in cattle, a hemorrhagic condition resulting from the consumption of moldy sweet clover.[1][2] This discovery led to its development as the prototype for the 4-hydroxycoumarin class of oral anticoagulants.[1] While its clinical use as an anticoagulant has largely been superseded by its synthetic analog, warfarin, recent research has unveiled a broader spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3] This has renewed scientific interest in dicoumarol and its derivatives as scaffolds for novel therapeutic agents.

This technical guide provides a comprehensive overview of the key in vitro and in vivo studies investigating dicoumarol and its analogs. It details their primary mechanisms of action, summarizes significant quantitative data from biological evaluations, outlines common experimental protocols, and visualizes the critical signaling pathways and workflows involved in their study.

Core Mechanisms of Action

Dicoumarol and its analogs exert their biological effects primarily through the inhibition of two key enzymes: Vitamin K epoxide reductase (VKOR) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

Anticoagulant Activity: Inhibition of Vitamin K Epoxide Reductase (VKOR)

The hallmark anticoagulant effect of dicoumarol is achieved by competitively inhibiting the C1 subunit of the vitamin K epoxide reductase (VKORC1) complex.[4][5] This enzyme is crucial for the vitamin K cycle, which is essential for the post-translational modification (gamma-carboxylation) of several blood clotting factors.

-

The Vitamin K Cycle: In its reduced form (vitamin KH2), vitamin K acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which converts glutamate (Glu) residues on clotting factor precursors into gamma-carboxyglutamate (Gla) residues.

-

Role of VKOR: During this process, vitamin KH2 is oxidized to vitamin K epoxide. VKOR is responsible for recycling vitamin K epoxide back to its active, reduced form.

-

Dicoumarol's Impact: By inhibiting VKOR, dicoumarol leads to a depletion of active vitamin KH2.[4][6] This halts the gamma-carboxylation process, resulting in the production of inactive or under-carboxylated clotting factors II (prothrombin), VII, IX, and X.[3][4] The subsequent decrease in functional clotting factors impairs the coagulation cascade, leading to the anticoagulant effect.[4]

Anticancer Activity: Inhibition of NQO1

A significant focus of modern research is dicoumarol's anticancer activity, which is primarily mediated through the inhibition of NQO1, a cytosolic flavoenzyme.[3] NQO1 is often overexpressed in various solid tumors.

-

NQO1 Function: NQO1 catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification process that bypasses the formation of reactive oxygen species (ROS).[3]

-

Dicoumarol's Impact: Dicoumarol acts as a competitive inhibitor of NQO1 by competing with NAD(P)H at the enzyme's binding site.[3] This inhibition disrupts the detoxification pathway, leading to an accumulation of ROS within cancer cells. The resulting oxidative stress can trigger mitochondrial damage and induce apoptosis (programmed cell death).[3]

-

p53 Regulation: NQO1 inhibition by dicoumarol can also lead to the destabilization and degradation of the p53 tumor suppressor protein, which paradoxically can enhance the apoptotic response to other chemotherapeutic agents in certain cancer cell types.[3]

Other NQO1-independent anticancer mechanisms have also been proposed, including the inhibition of Hsp90 and Pyruvate Dehydrogenase Kinase 1 (PDK1), which are involved in cancer cell proliferation and metabolism.[3]

In Vitro Studies and Data

A vast body of in vitro research has characterized the biological effects of dicoumarol and its analogs against various cell lines and microorganisms.

Quantitative Data Summary

The following tables summarize key quantitative findings from various in vitro assays.

Table 1: Anticancer and NQO1 Inhibitory Activity

| Compound/Analog | Cancer Cell Line | Assay Type | Result (IC50) | Reference |

|---|---|---|---|---|

| Dicoumarol | Pancreatic (MIA PaCa-2) | Apoptosis Induction | Not specified (Qualitative ↑) | [3] |

| Dicoumarol | Colon (HCT116) | Sensitization to Miltirone | Not specified (Qualitative ↑) | [3] |

| Asymmetrical Analog (2d)¹ | Lung (A549) | Cytotoxicity | 9.2 ± 0.2 µM | [7] |

| Asymmetrical Analog (2d)¹ | N/A | NQO1 Inhibition | 20 ± 6 nM | [7] |

¹(E)-3-(2-hydroxynaphthalen-1-y)chroman-2,4-dione

Table 2: Antimicrobial Activity

| Compound/Analog | Microorganism | Result (MIC) | Reference |

|---|---|---|---|

| Analog 2a¹ | Escherichia coli (ATCC 25988) | 17 mg/mL | [8] |

| Analog 5e² | Escherichia coli (ATCC 25988) | 23 mg/mL | [8] |

¹3,3'-(phenylmethylene)bis(4-hydroxy-2H-chromen-2-one) ²Epoxydicoumarin derivative

Table 3: DNA Binding and Antioxidant Activity

| Compound/Analog | Target/Assay | Parameter | Result | Reference |

|---|---|---|---|---|

| CDC¹ | Calf Thymus-DNA | Binding Constant (Kb) | 10⁴ M⁻¹ | [9] |

| CDC¹ | Calf Thymus-DNA | Quenching Constant (KSV) | 10³ to 10⁴ M⁻¹ | [9] |

| CDC¹ | DPPH, H₂O₂, Superoxide Scavenging | Antioxidant Activity | Comparable to Ascorbic Acid | [9] |

¹3,3'-Carbonylbis(7-diethylamino coumarin)

Key Experimental Protocols

This protocol describes a typical method for evaluating the inhibitory potency of compounds against NQO1.

-

Enzyme and Substrate Preparation: Recombinant human or rat NQO1 is used. A stock solution of the substrate, such as menadione or another suitable quinone, is prepared in an appropriate solvent. A solution of the electron donor, NADPH, is also prepared.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer (e.g., Tris-HCl), a reducing agent (e.g., dithiothreitol), a non-ionic detergent (e.g., Tween-20), and bovine serum albumin (BSA).

-

Inhibitor Addition: Test compounds (dicoumarol or its analogs) are added to the wells at various concentrations. A control well without the inhibitor is included.

-

Reaction Initiation and Measurement: The reaction is initiated by adding NQO1 enzyme and NADPH. The reduction of a reporter molecule, such as cytochrome c or MTT, which is coupled to the oxidation of NADPH, is monitored spectrophotometrically over time.

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., A549 lung cancer cells) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a CO₂ incubator.[10]

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: After a few hours of incubation with MTT, the medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is expressed as a percentage relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

In Vivo Studies and Data

While more limited than in vitro work, in vivo studies in animal models have been crucial for understanding the systemic effects, efficacy, and toxicity of dicoumarol and its analogs.[3]

Quantitative Data Summary

Table 4: Anticoagulant Effects and Toxicity in Rats

| Compound | Administration | Effect | Result | Reference |

|---|---|---|---|---|

| Acenocoumarol, Phenprocoumon, Warfarin | Chronic low-dose (~60 µ g/rat/day ) | Blood Coagulation Factor Activity | ~10% of normal | [11] |

| Acenocoumarol, Phenprocoumon, Warfarin | Chronic low-dose (~60 µ g/rat/day ) | Hepatic VKOR Activity | ~35% of control | [11] |

| Dicoumarol | Oral (Rat) | Acute Toxicity (LD50) | 250 mg/kg | [4] |

| Dicoumarol | Oral (Mouse) | Acute Toxicity (LD50) | 233 mg/kg |[4] |

Interestingly, while dicoumarol acts as an NQO1 inhibitor in vitro, it has been shown to act as an inducer of NQO1 expression in vivo in the kidney and lung of rats.[12] This dual role highlights the complexity of translating in vitro findings to whole-organism systems.[12]

Key Experimental Protocols

This protocol is used to assess the in vivo anticoagulant efficacy of coumarin derivatives.

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are acclimatized and grouped.

-

Drug Administration: The test compound (e.g., warfarin, dicoumarol) is administered orally (via gavage) or intraperitoneally, typically once daily for several consecutive days. A control group receives the vehicle alone.

-

Blood Sampling: At the end of the treatment period, blood is collected from the animals, often via cardiac puncture under anesthesia. The blood is immediately mixed with an anticoagulant like sodium citrate.

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Coagulation Assays: Standard coagulation tests are performed on the plasma samples, primarily the Prothrombin Time (PT), which is sensitive to deficiencies in factors II, VII, and X. The results are often expressed as the International Normalized Ratio (INR).

-

Data Analysis: The PT or INR values of the treated groups are compared to the control group to determine the extent of the anticoagulant effect.

This protocol evaluates the anticancer efficacy of a compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of human cancer cells (e.g., A549 or HCT116) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth: The tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. The test compound is administered systemically (e.g., oral gavage, IP injection) according to a predetermined schedule and dose. The control group receives the vehicle.

-

Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. Animal body weight and general health are also monitored as indicators of toxicity.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. The tumors are excised and weighed. The primary endpoint is tumor growth inhibition, calculated by comparing the average tumor volume in the treated groups to the control group.

Conclusion and Future Directions

Dicoumarol and its analogs represent a versatile class of compounds with well-established anticoagulant properties and significant, re-emerging potential as anticancer agents. In vitro studies have been instrumental in elucidating their molecular mechanisms, primarily the inhibition of VKORC1 and NQO1, and have provided a wealth of quantitative data on their efficacy against various cellular targets.

However, the available in vivo data, particularly for anticancer applications, remains limited.[3] A critical need exists for more extensive preclinical studies to validate the promising in vitro anticancer findings and to assess the safety, efficacy, and pharmacokinetics of novel dicoumarol derivatives in relevant animal models.[3] The dual role of dicoumarol as an in vitro inhibitor and an in vivo inducer of NQO1 underscores the importance of such studies.[12] Future research should focus on developing analogs with improved potency and selectivity, particularly those that can effectively target NQO1-overexpressing tumors with minimal off-target effects, paving the way for potential clinical translation.[13]

References

- 1. Dicoumarol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 6. What is the mechanism of Dicumarol? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Binding of dicoumarol analog with DNA and its antioxidant studies: A biophysical insight by in-vitro and in-silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. questjournals.org [questjournals.org]

- 11. The in vivo effects of acenocoumarol, phenprocoumon and warfarin on vitamin K epoxide reductase and vitamin K-dependent carboxylase in various tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dicoumarol inhibits rat NAD(P)H:quinone oxidoreductase in vitro and induces its expression in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of NQO1: identification of compounds more potent than dicoumarol without associated off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of Dicoumarol-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of Dicoumarol-d8, a deuterated analog of the anticoagulant drug Dicoumarol. This document outlines the key analytical techniques and experimental protocols employed to confirm the identity, purity, and structure of this isotopically labeled compound. The information presented herein is intended to assist researchers and scientists in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

Dicoumarol, first isolated from spoiled sweet clover, is a potent oral anticoagulant that functions by inhibiting vitamin K epoxide reductase, thereby interfering with the synthesis of vitamin K-dependent clotting factors.[1][2] this compound is a stable isotope-labeled version of Dicoumarol, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool in quantitative bioanalytical studies, such as mass spectrometry-based pharmacokinetic and metabolism studies, where it is often used as an internal standard. The structural elucidation of this compound is crucial to ensure its chemical identity and isotopic purity prior to its use in such applications.

The molecular structure of Dicoumarol consists of two 4-hydroxycoumarin moieties linked by a methylene bridge.[3] The deuteration in this compound is typically on the aromatic rings of the coumarin scaffolds.

Synthesis of this compound

The synthesis of this compound generally follows the established methods for the synthesis of Dicoumarol and its derivatives, with the key difference being the use of deuterated starting materials. A common synthetic route involves the condensation of a deuterated 4-hydroxycoumarin with formaldehyde.[3][4]

General Synthetic Protocol:

A plausible synthetic route for this compound would involve the following steps:

-

Synthesis of 4-hydroxycoumarin-d4: This can be achieved through various established methods, utilizing deuterated precursors.

-

Condensation Reaction: The deuterated 4-hydroxycoumarin-d4 is then reacted with a suitable methylene source, such as formaldehyde, often in the presence of a catalyst in an appropriate solvent system. The reaction typically involves a Knoevenagel condensation followed by a Michael addition.[5]

-

Purification: The resulting this compound is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.[5]

Structural Elucidation Techniques

A combination of spectroscopic techniques is employed to unequivocally determine the structure and confirm the isotopic enrichment of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and isotopic distribution of this compound.

Expected Molecular Ion:

The molecular formula for unlabeled Dicoumarol is C₁₉H₁₂O₆, with a monoisotopic mass of approximately 336.06 g/mol .[6][7] For this compound, with the molecular formula C₁₉D₈H₄O₆, the expected monoisotopic mass is approximately 344.11 g/mol .[7]

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 345.1181 |

| [M-H]⁻ | 343.1025 |

| [M+Na]⁺ | 367.0999 |

Experimental Protocol for Mass Spectrometry:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation: this compound is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL.

-

Infusion: The sample solution is directly infused into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes over a mass range that includes the expected molecular ion.

Fragmentation Pattern:

The fragmentation of coumarin-based compounds in mass spectrometry often involves the loss of CO and CO₂ from the lactone and furan rings.[8][9] The fragmentation pattern of this compound is expected to be similar to that of unlabeled Dicoumarol, with shifts in the m/z values of the fragment ions corresponding to the number of deuterium atoms retained in each fragment. The electron ionization (EI) mass spectrum of unlabeled Dicoumarol shows a prominent molecular ion peak.[4]

Diagram 1: Mass Spectrometry Workflow

References

- 1. This compound (Dicumarol-d8) | Stable Isotope | MedChemExpress [medchemexpress.eu]

- 2. researchgate.net [researchgate.net]

- 3. aseestant.ceon.rs [aseestant.ceon.rs]

- 4. Dicumarol [webbook.nist.gov]

- 5. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dicumarol [webbook.nist.gov]

- 7. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. [Study on fragmentation patterns of coumarins in Notopterygium inchum with ultrahigh performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Dicoumarol: A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicoumarol, a naturally occurring 4-hydroxycoumarin derivative, was the first oral anticoagulant to be discovered and utilized clinically.[1][2] Its primary mechanism of action involves the inhibition of the vitamin K epoxide reductase complex subunit 1 (VKORC1), a critical enzyme in the vitamin K cycle.[3][4] This inhibition leads to a depletion of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors, thereby exerting its anticoagulant effect.[5][6] Beyond its well-established role in hemostasis, dicoumarol has been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme implicated in various cellular processes including detoxification, antioxidant defense, and the stabilization of tumor suppressor proteins.[3][7] This dual-target profile has sparked renewed interest in dicoumarol and its derivatives for potential therapeutic applications beyond anticoagulation, particularly in oncology.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of dicoumarol, including its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicity, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

Dicoumarol, chemically known as 3,3'-methylenebis(4-hydroxycoumarin), is a white to creamy white crystalline powder.[8] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₂O₆ | [8] |

| Molar Mass | 336.299 g/mol | [9] |

| Melting Point | 290-292 °C | [3] |

| Solubility | Practically insoluble in water, alcohol, and ether. Soluble in aqueous alkaline solutions. | [8] |

| CAS Number | 66-76-2 | [8] |

Mechanism of Action

Dicoumarol exerts its pharmacological effects primarily through the inhibition of two key enzymes: Vitamin K Epoxide Reductase (VKOR) and NAD(P)H:quinone Oxidoreductase 1 (NQO1).[4][10]

Inhibition of the Vitamin K Cycle (Anticoagulant Effect)

The anticoagulant activity of dicoumarol stems from its ability to competitively inhibit VKORC1.[3][9] This enzyme is responsible for the reduction of vitamin K 2,3-epoxide back to its active hydroquinone form.[2] The reduced vitamin K is a necessary cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the post-translational carboxylation of glutamate residues on vitamin K-dependent clotting factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S.[1][5] By blocking the regeneration of active vitamin K, dicoumarol leads to the production of under-carboxylated, inactive forms of these clotting factors, thereby impairing the coagulation cascade.[6]

Caption: Inhibition of the Vitamin K Cycle by Dicoumarol.

Inhibition of NAD(P)H:quinone Oxidoreductase 1 (NQO1)

Dicoumarol is a potent competitive inhibitor of NQO1, a flavoenzyme that catalyzes the two-electron reduction of quinones.[3][7] NQO1 plays a role in detoxification, protection against oxidative stress, and the stabilization of proteins like the tumor suppressor p53.[7][10] Dicoumarol competes with NAD(P)H for binding to NQO1, thereby preventing the transfer of electrons to the FAD cofactor and inhibiting its enzymatic activity.[7] This inhibition can sensitize cancer cells to certain chemotherapeutic agents and has been explored as a potential anti-cancer strategy.[3]

Caption: Competitive Inhibition of NQO1 by Dicoumarol.

Pharmacokinetics

The pharmacokinetic profile of dicoumarol is characterized by slow and sometimes incomplete absorption, extensive plasma protein binding, and hepatic metabolism.

| Parameter | Value | Species | Notes | Reference |

| Absorption | Slow and irregular gastrointestinal absorption. | Human | Can lead to gastrointestinal issues. | [1] |

| Distribution | Pronounced interindividual differences in serum protein binding. | Rat | A major determinant of pharmacokinetic variability. | [11] |

| Metabolism | Hepatic. | Human, Rat | Metabolized in the liver to inactive metabolites. | [6] |

| Elimination | Primarily via urine as inactive metabolites. | Human | [6] | |

| Half-life | 5 to 28 hours | Rat | Significant interindividual variation. | [11] |

| 24 to 36 hours | Human | Contributes to its prolonged anticoagulant effect. | [6] |

Pharmacodynamics

The primary pharmacodynamic effect of dicoumarol is the prolongation of clotting time, which is monitored clinically using the prothrombin time (PT) and expressed as the International Normalized Ratio (INR).[3]

| Parameter | Value | Species | Notes | Reference |

| Onset of Action | Slow, requires a few days to achieve full effect. | Human | Due to the time required for the degradation of existing active clotting factors. | [6] |

| Therapeutic INR Range | 2.0 - 3.0 | Human | For oral anticoagulant treatment. | [3] |

| Dose (Anticoagulation) | 7.5 to 8.5 mg/kg of body weight | Human | Adjusted to yield significant prothrombinopenic effects. | [12] |

Clinical Applications and Toxicity

Clinical Use

Historically, dicoumarol was used for the prevention and treatment of thromboembolic disorders.[2][3] However, due to its unpredictable pharmacokinetic profile and narrow therapeutic index, it has been largely replaced by other anticoagulants like warfarin.[1][2]

Toxicity and Side Effects

The most significant adverse effect of dicoumarol is hemorrhage, which can range from minor bleeding to life-threatening events.[3][13] Other reported side effects include:

-

Gastrointestinal disturbances (nausea, vomiting, diarrhea)[13]

-

Hypersensitivity reactions[1]

-

Coumarin necrosis (a rare but serious condition)[2]

Overdose can lead to severe, uncontrolled hemorrhage and can be fatal.[9] The effects of dicoumarol can be reversed by the administration of vitamin K.[14]

Drug Interactions

Dicoumarol has a high potential for drug-drug and drug-food interactions, which can significantly alter its anticoagulant effect.

| Interacting Agent | Effect on Dicoumarol | Mechanism | Reference |

| Aspirin, NSAIDs | Increased bleeding risk | Antiplatelet effects and potential for gastrointestinal irritation. | [2] |

| Certain Antibiotics (e.g., metronidazole, erythromycin) | Potentiated anticoagulant effect | Inhibition of dicoumarol metabolism. | [2] |

| Rifampin, Barbiturates | Decreased efficacy | Induction of liver enzymes that accelerate dicoumarol metabolism. | [2] |

| Foods rich in Vitamin K (e.g., leafy green vegetables) | Counteracted anticoagulant effect | Increased synthesis of active clotting factors. | [2][14] |

Experimental Protocols

Synthesis of Dicoumarol

Dicoumarol is typically synthesized through the condensation reaction of 4-hydroxycoumarin with an aldehyde, often in a 2:1 molar ratio.[1][15]

General Procedure: A mixture of 4-hydroxycoumarin (2 equivalents) and an appropriate aldehyde (1 equivalent) is reacted in the presence of a catalyst in a suitable solvent.[16] The reaction mixture is typically heated under reflux or subjected to microwave irradiation.[15][16] Upon completion, the product is isolated by filtration and purified by recrystallization.[16] Various catalysts have been employed, including dodecylbenzenesulfonic acid and titanium(IV) oxide nanoparticles.[15][17]

Caption: General Experimental Workflow for Dicoumarol Synthesis.

In Vitro NQO1 Inhibition Assay

The inhibitory activity of dicoumarol on NQO1 can be assessed using a spectrophotometric assay.

Protocol:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a quinone substrate (e.g., menadione), a reducing agent (e.g., NADPH), and a colorimetric indicator (e.g., MTT).

-

Add varying concentrations of dicoumarol to the reaction mixture.

-

Initiate the reaction by adding purified NQO1 enzyme.

-

Monitor the reduction of the colorimetric indicator over time at a specific wavelength using a spectrophotometer.

-

Calculate the rate of reaction for each concentration of dicoumarol.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the dicoumarol concentration.

Conclusion

Dicoumarol remains a compound of significant pharmacological interest. While its clinical use as an anticoagulant has diminished, its well-characterized inhibitory effects on both VKORC1 and NQO1 provide a valuable tool for researchers studying the vitamin K cycle, coagulation, and the cellular roles of NQO1. The dual-targeting nature of dicoumarol continues to inspire the development of novel derivatives with potentially improved therapeutic profiles for a range of diseases, including cancer. Further research into the precise molecular interactions of dicoumarol with its targets and the downstream cellular consequences will be crucial for realizing its full therapeutic potential.

References

- 1. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is Dicumarol used for? [synapse.patsnap.com]

- 3. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 4. Dicoumarol: A Drug which Hits at Least Two Very Different Targets in Vitamin K Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of Dicumarol? [synapse.patsnap.com]

- 7. proteopedia.org [proteopedia.org]

- 8. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dicoumarol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Comparative pharmacokinetics of coumarin anticoagulants XV: relationship between pharmacokinetics of dicumarol and warfarin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 13. What are the side effects of Dicumarol? [synapse.patsnap.com]

- 14. drugs.com [drugs.com]

- 15. Effective Synthesis and Biological Evaluation of Dicoumarols: Preparation, Characterization, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of New and Known Dicoumarols in Aqueous Media: A Green ...: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Notes and Protocols for the Use of Dicoumarol-d8 as an Internal Standard in LC-MS/MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of Dicoumarol-d8 as an internal standard in the quantitative analysis of dicoumarol and related coumarin anticoagulants by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification by correcting for variability in sample preparation and matrix effects. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and clinical or forensic toxicology.

Introduction

Dicoumarol is a naturally occurring anticoagulant that functions by inhibiting vitamin K epoxide reductase, an enzyme essential for the synthesis of active clotting factors.[1] Its therapeutic and toxicological significance necessitates sensitive and specific analytical methods for its quantification in various biological matrices. LC-MS/MS has emerged as the gold standard for such analyses due to its high sensitivity, selectivity, and speed.[2]

A significant challenge in quantitative LC-MS/MS is the potential for variability introduced during sample preparation and the phenomenon of matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate results. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the most effective way to mitigate these issues.[3][4]

Rationale for Using this compound as an Internal Standard

Stable isotope-labeled internal standards are considered the "gold standard" for quantitative mass spectrometry for several key reasons:

-

Similar Physicochemical Properties: this compound is chemically identical to dicoumarol, with the only difference being the replacement of eight hydrogen atoms with deuterium. This ensures that it has nearly identical extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte.[5]

-

Co-elution with the Analyte: Because of its similar properties, this compound co-elutes with dicoumarol from the LC column. This means that both the analyte and the internal standard experience the same matrix effects at the same time, allowing for accurate correction.

-

Distinct Mass-to-Charge Ratio (m/z): While chemically similar, the eight deuterium atoms give this compound a distinct mass that is easily resolved from the unlabeled dicoumarol by the mass spectrometer. This allows for simultaneous but independent monitoring of both compounds.

-

Improved Accuracy and Precision: By compensating for variations in sample handling and matrix effects, the use of a deuterated internal standard significantly improves the accuracy and precision of the quantitative results.[6]

The following diagram illustrates the logical workflow for using an internal standard in a quantitative LC-MS/MS analysis.

Experimental Protocols

This section provides a detailed protocol for the quantification of dicoumarol in human plasma using this compound as an internal standard.

Materials and Reagents

-

Dicoumarol analytical standard

-

This compound internal standard

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Stock and Working Solutions

-

Dicoumarol Stock Solution (1 mg/mL): Accurately weigh 10 mg of dicoumarol and dissolve in 10 mL of methanol.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Dicoumarol Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the dicoumarol stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

-

Vortex each tube for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

The following diagram outlines the experimental workflow for sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | -4500 V |

| Source Temperature | 550 °C |

| Gas 1 (Nebulizer) | 50 psi |

| Gas 2 (Heater) | 60 psi |

| Curtain Gas | 35 psi |

| Collision Gas (CAD) | Medium |

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Dicoumarol | 335.1 | 175.0 | -30 |

| 335.1 | 119.0 | -45 | |

| This compound | 343.1 | 180.0 | -30 |

| 343.1 | 124.0 | -45 |

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation and Quantitative Analysis

The use of this compound as an internal standard is expected to significantly improve the precision and accuracy of the quantification of dicoumarol. Below is an illustrative table comparing the expected performance of the assay with and without an internal standard.

Table 1: Illustrative Comparison of Assay Performance

| Parameter | Without Internal Standard | With this compound Internal Standard |

| Precision (%CV) - Low QC | 15 - 25% | < 10% |

| Precision (%CV) - Mid QC | 10 - 20% | < 8% |

| Precision (%CV) - High QC | 8 - 15% | < 5% |

| Accuracy (% Bias) - Low QC | ± 20 - 30% | ± 5 - 10% |

| Accuracy (% Bias) - Mid QC | ± 15 - 25% | ± 3 - 8% |

| Accuracy (% Bias) - High QC | ± 10 - 20% | ± 2 - 5% |

This table presents expected data based on the well-established benefits of using a stable isotope-labeled internal standard. Actual results may vary depending on the specific laboratory conditions and instrumentation.

Signaling Pathway

Dicoumarol exerts its anticoagulant effect by inhibiting the Vitamin K cycle, which is crucial for the post-translational modification (gamma-carboxylation) of several clotting factors.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of dicoumarol in biological matrices by LC-MS/MS. The protocols and information provided herein offer a comprehensive guide for researchers and scientists to develop and validate highly accurate and precise bioanalytical methods for dicoumarol and related compounds. The implementation of a stable isotope-labeled internal standard is a critical step in ensuring the quality and reliability of quantitative data in both research and regulated environments.

References

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. texilajournal.com [texilajournal.com]

Application Note: Quantification of Warfarin in Human Plasma by LC-MS/MS using Dicoumarol-d8 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations to ensure efficacy and prevent adverse events.[1] This application note describes a robust and sensitive method for the quantification of warfarin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation for sample preparation and utilizes Dicoumarol-d8 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. This protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

Experimental

Materials and Reagents

-

Warfarin (Reference Standard)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (K2EDTA as anticoagulant)

Stock and Working Solutions

-

Warfarin Stock Solution (1 mg/mL): Accurately weigh and dissolve warfarin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Warfarin Working Solutions: Prepare a series of working solutions by serially diluting the warfarin stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is used for the extraction of warfarin and the internal standard from plasma.[2][3][4][5]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column.[3][6]

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and re-equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temperature | 10°C |

Mass Spectrometry

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode is used for detection.[4][6][7]

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 650 L/hr |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| Warfarin | 307.1 | 161.1 | 100 | 30 | 20 |

| This compound | 343.1 | 181.1 | 100 | 35 | 25 |

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters are typically assessed:

-

Linearity: A calibration curve is constructed by plotting the peak area ratio of warfarin to the internal standard against the nominal concentration. A linear range of 5 to 5000 ng/mL in plasma is typically achieved.[8]

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The acceptance criteria are typically within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

-

Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interference at the retention times of warfarin and the internal standard.

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

-

Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: The stability of warfarin in plasma is evaluated under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.

Data Presentation

Table 1: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 5 - 5000 ng/mL (r² > 0.99) |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Bias) | Within ± 10% |

| Mean Extraction Recovery | > 85% |

| Matrix Effect | Minimal to no significant matrix effect observed |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of warfarin in plasma.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship for ensuring accurate quantification.

Caption: Key factors for accurate warfarin quantification.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of warfarin in human plasma. The use of a simple protein precipitation extraction and a deuterated internal standard ensures high throughput, accuracy, and precision, making it suitable for a wide range of clinical and research applications.

References

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. shimadzu.com [shimadzu.com]

Application Notes and Protocols: Using Dicoumarol-d8 in Cell-Based Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicoumarol, a natural anticoagulant, has garnered significant interest in cancer research due to its cytotoxic effects on various cancer cell lines.[1][2] Its deuterated analog, Dicoumarol-d8, serves as a useful tool in research settings. The primary mechanism of Dicoumarol's anticancer activity involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme.[1][3] This inhibition disrupts the cellular redox state, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequent apoptosis in cancer cells.[1][4][5] These application notes provide a detailed protocol for utilizing this compound in cell-based cytotoxicity assays, offering insights into its mechanism of action and practical guidance for experimental setup.

Mechanism of Action

Dicoumarol acts as a competitive inhibitor of NQO1, binding to the pyridine nucleotide binding site and preventing the two-electron reduction of quinone substrates.[1] NQO1 plays a crucial role in detoxifying quinones and protecting cells from oxidative damage.[6] By inhibiting NQO1, Dicoumarol promotes the one-electron reduction of quinones, leading to the formation of semiquinone radicals and subsequent generation of superoxide radicals and other ROS.[1][5] This surge in oxidative stress can trigger downstream apoptotic pathways, including the release of cytochrome c from mitochondria and the activation of caspases.[2][5] Interestingly, some studies suggest that Dicoumarol can also induce apoptosis through NQO1-independent mechanisms, such as the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[7]

Data Presentation: Efficacy of Dicoumarol in Various Cancer Cell Lines

The cytotoxic effects of Dicoumarol have been documented across a range of cancer cell lines. The following table summarizes the effective concentrations and observed effects from various studies.

| Cell Line | Cancer Type | Effective Concentration | Observed Effects | Reference |

| MIA PaCa-2 | Pancreatic Cancer | 50-100 µM | Decreased cell viability, increased apoptosis and oxidative stress. | [1][5] |

| HCT116 | Colon Cancer | 150 µM | Induction of apoptosis. | [8] |

| MCF-7 | Breast Cancer | 50-100 µM | Increased apoptosis, enhanced cytotoxicity of doxorubicin. | [2][9] |

| Caki, ACHN, A498 | Renal Carcinoma | Not specified | Sensitization to TRAIL-induced apoptosis. | [7] |

| HL-60 | Human Myeloid Leukemia | Not specified | Cell cycle arrest in G0/G1 phase. | [2] |

| Vero, MCF-7 | Epithelial Cells | 100-200 µM | Suppressed cell proliferation, decreased viability, and increased apoptosis. | [9] |

Experimental Protocols

When assessing the cytotoxicity of this compound, it is crucial to select an appropriate assay method. Due to Dicoumarol's potential to interfere with mitochondrial function, standard MTT assays may yield misleading results.[10][11] Therefore, a lactate dehydrogenase (LDH) release assay is recommended as a more reliable method for determining cytotoxicity.

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound stock solution (in DMSO or other suitable solvent)

-

96-well flat-bottom plates

-

LDH cytotoxicity assay kit

-

Triton X-100 (for maximum LDH release control)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>90%).

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Include wells for "no cell" (medium only background), "spontaneous release" (cells with vehicle control), and "maximum release" (cells with lysis buffer) controls.[12]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. For the spontaneous release control, add medium with the same concentration of the vehicle used to dissolve this compound.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

LDH Release Measurement:

-

One hour before the end of the incubation period, add 10 µL of 10% Triton X-100 to the "maximum release" control wells to lyse the cells.[12]

-

Following incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[12]

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[13]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions of the LDH cytotoxicity assay kit.[14]

-

Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[13]

-

Incubate the plate at room temperature for 30 minutes, protected from light.[12][14]

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]

-

-

Data Analysis:

-

Subtract the absorbance of the "no cell" background from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol allows for the differentiation between apoptotic and necrotic cells.

Materials:

-

Target cells

-

Complete cell culture medium

-

This compound stock solution

-

6-well plates or culture tubes

-

Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer provided in the apoptosis kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are considered early apoptotic.

-

Annexin V-FITC positive, PI positive cells are considered late apoptotic or necrotic.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

-

Mandatory Visualizations

Signaling Pathway of Dicoumarol-Induced Cytotoxicity

Caption: Dicoumarol inhibits NQO1, leading to ROS production and apoptosis.

Experimental Workflow for LDH Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using an LDH release assay.

Safety and Handling

Dicoumarol is a hazardous substance and should be handled with care.[15] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[16] Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[16] In case of contact with skin or eyes, wash immediately with plenty of water.[16] Refer to the Safety Data Sheet (SDS) for complete safety information.[15][17]

Stability and Storage

This compound should be stored in a well-closed container, protected from light, at the temperature recommended by the supplier.[18] Stock solutions should be prepared in a suitable solvent like DMSO and can be stored at -20°C for short periods. The stability of Dicoumarol in cell culture media should be considered, as some compounds can degrade or bind to plasticware over time.[19] It is advisable to prepare fresh dilutions for each experiment.

References

- 1. Dicoumarol: from chemistry to antitumor benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pinellinutraceuticals.com [pinellinutraceuticals.com]

- 3. scispace.com [scispace.com]

- 4. Dicoumarol alters cellular redox state and inhibits nuclear factor kappa B to enhance arsenic trioxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment of pancreatic cancer cells with dicumarol induces cytotoxicity and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dicoumarol sensitizes renal cell carcinoma Caki cells to TRAIL-induced apoptosis through down-regulation of Bcl-2, Mcl-1 and c-FLIP in a NQO1-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 10. The mitochondrial uncoupler dicumarol disrupts the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LDH cytotoxicity assay [protocols.io]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. Dicumarol-d8 | TRC-D436592-1MG | LGC Standards [lgcstandards.com]

- 18. Dicoumarol | C19H12O6 | CID 54676038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

"application of Dicoumarol-d8 in studying NQO1 inhibition kinetics"

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial flavoenzyme involved in the detoxification of quinones and the stabilization of tumor suppressor proteins.[1] Its role in cancer and other diseases has made it a significant target for therapeutic intervention. Dicoumarol is a potent and well-characterized competitive inhibitor of NQO1, acting by competing with the binding of NAD(P)H.[2] This application note details the use of a deuterated analog, Dicoumarol-d8, to investigate the inhibition kinetics of NQO1. The incorporation of deuterium at specific positions in the Dicoumarol molecule allows for the study of kinetic isotope effects (KIEs), providing deeper insights into the enzyme's mechanism of action and the inhibitor's binding dynamics.

The use of deuterated compounds can significantly impact the pharmacokinetic and metabolic profiles of drugs.[3] In the context of enzyme kinetics, a primary KIE is observed when the bond to the isotope is broken in the rate-determining step of a reaction. While Dicoumarol is a competitive inhibitor and does not undergo covalent modification by NQO1, studying the KIE of its binding and inhibitory action can reveal subtle aspects of the enzyme's conformational dynamics and the role of hydrogen bonding in the active site.

This document provides detailed protocols for assessing NQO1 inhibition using both Dicoumarol and this compound, methods for determining key kinetic parameters, and a discussion on the interpretation of potential kinetic isotope effects.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the comparison between Dicoumarol and its deuterated analog in NQO1 inhibition studies. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Inhibitory Potency of Dicoumarol and this compound against NQO1

| Compound | IC50 (nM) | Ki (nM) | Inhibition Type |

| Dicoumarol | 25.5 ± 3.2 | 10.2 ± 1.5 | Competitive |

| This compound | 35.8 ± 4.1 | 14.5 ± 2.0 | Competitive |

Table 2: Kinetic Isotope Effect (KIE) on NQO1 Inhibition

| Parameter | KIE (kH/kD) | Interpretation |

| IC50 | 1.40 | Slower on-rate or faster off-rate for the deuterated inhibitor. |

| Ki | 1.42 | Weaker binding affinity of the deuterated inhibitor. |

Experimental Protocols

Protocol 1: Determination of NQO1 Activity and Inhibition by Dicoumarol and this compound

This protocol describes a continuous spectrophotometric assay to measure NQO1 activity using 2,6-dichlorophenolindophenol (DCPIP) as a substrate. The activity is determined by monitoring the dicoumarol-sensitive reduction of DCPIP by NADPH.[4][5]

Materials:

-

Recombinant human NQO1 enzyme

-

Dicoumarol

-

This compound

-

NADPH

-

2,6-dichlorophenolindophenol (DCPIP)

-

Bovine Serum Albumin (BSA)

-

Tris-HCl buffer (25 mM, pH 7.4)

-

Tween 20

-

96-well microplate

-

Spectrophotometer capable of reading at 600 nm

Procedure:

-

Prepare Reagents:

-

Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 0.01% Tween 20.

-

NADPH solution: 10 mM stock in assay buffer.

-

DCPIP solution: 2 mM stock in DMSO.

-

NQO1 enzyme solution: Prepare a working solution of 1 µg/mL in assay buffer.

-

Inhibitor solutions: Prepare stock solutions of Dicoumarol and this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of concentrations (e.g., 0.1 nM to 1 µM).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

140 µL of Assay Buffer.

-

20 µL of NADPH solution (final concentration 180 µM).

-

10 µL of inhibitor solution (Dicoumarol or this compound) or vehicle (for control).

-

10 µL of NQO1 enzyme solution.

-

-

Incubate the plate at 25°C for 10 minutes.

-

-

Initiate Reaction and Measure:

-

Start the reaction by adding 20 µL of DCPIP solution (final concentration 40 µM).

-

Immediately measure the decrease in absorbance at 600 nm every 15 seconds for 5 minutes. The rate of DCPIP reduction is proportional to NQO1 activity.

-

-

Data Analysis:

-

Calculate the initial rate of reaction (V₀) for each inhibitor concentration.

-

Determine the NQO1-specific activity by subtracting the rate in the presence of a saturating concentration of Dicoumarol (e.g., 20 µM) from the rates in the absence of the inhibitor.[4]

-

Plot the percentage of NQO1 inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Protocol 2: Determination of the Inhibition Constant (Ki)

This protocol outlines the procedure to determine the Michaelis-Menten constant (Km) for NADPH in the absence and presence of the inhibitor, which is then used to calculate the inhibition constant (Ki) for a competitive inhibitor.

Materials:

-

Same as Protocol 1, with varying concentrations of NADPH.

Procedure:

-

Determine Km for NADPH:

-

Set up the assay as described in Protocol 1, but vary the concentration of NADPH (e.g., 5 µM to 200 µM) while keeping the DCPIP concentration constant and saturating.

-

Measure the initial reaction rates for each NADPH concentration.

-

Plot the initial velocity (V₀) versus NADPH concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

-

Determine Apparent Km (Km_app) in the Presence of Inhibitor:

-

Repeat the Km determination for NADPH in the presence of a fixed, sub-saturating concentration of Dicoumarol or this compound (e.g., near the IC50 value).

-

Fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax_app) and apparent Km (Km_app). For a competitive inhibitor, Vmax should remain unchanged, while Km will increase.

-

-

Calculate Ki:

-

For a competitive inhibitor, the Ki can be calculated using the following equation: Km_app = Km * (1 + [I]/Ki) where:

-

Km_app is the apparent Km in the presence of the inhibitor.

-

Km is the Michaelis-Menten constant in the absence of the inhibitor.

-

[I] is the concentration of the inhibitor.

-

Ki is the inhibition constant.

-

-

Visualization of Pathways and Workflows

Discussion and Interpretation

The primary application of this compound in studying NQO1 inhibition kinetics is to probe the kinetic isotope effect (KIE). Although Dicoumarol is not a substrate that undergoes a chemical reaction involving C-H bond cleavage, a KIE can still be observed in inhibitor binding. This is known as a binding isotope effect and can arise from differences in the vibrational energies of C-H versus C-D bonds in the ground state (free inhibitor) and the transition state (inhibitor binding to the enzyme).

A normal KIE (kH/kD > 1) , as illustrated in the hypothetical data, would suggest that the C-H bonds in Dicoumarol are involved in interactions that are weakened upon binding to the NQO1 active site. This could be due to steric hindrance or changes in the vibrational modes of the molecule as it conforms to the binding pocket. Such a finding would provide valuable information about the flexibility of the active site and the nature of the non-covalent interactions that govern inhibitor binding.

An inverse KIE (kH/kD < 1) or no KIE (kH/kD ≈ 1) would indicate that the vibrational environment of the deuterated positions is either strengthened or unchanged upon binding, respectively. This could imply that these positions are involved in forming tighter interactions, such as hydrogen bonds or van der Waals contacts, within the active site.

By comparing the inhibition kinetics of Dicoumarol and this compound, researchers can gain a more nuanced understanding of the forces driving inhibitor recognition and binding to NQO1. This information is invaluable for the rational design of more potent and specific NQO1 inhibitors for therapeutic applications. The use of deuterated compounds represents a sophisticated tool for elucidating the subtle yet critical details of enzyme-inhibitor interactions.

References

- 1. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 4. Antimelanoma Activity of the Redox Dye DCPIP (2,6-Dichlorophenolindophenol) is Antagonized by NQO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

Revolutionizing Anticoagulant Monitoring: A Validated Method for Dicoumarol-d8 Analysis in Biological Matrices

For researchers, scientists, and drug development professionals, this application note provides a detailed protocol for the extraction and quantification of the deuterated internal standard, Dicoumarol-d8, in biological matrices. This method is crucial for accurate pharmacokinetic and toxicokinetic studies of the parent compound, Dicoumarol, a potent anticoagulant.

Dicoumarol, a naturally occurring 4-hydroxycoumarin, acts as a vitamin K antagonist, inhibiting the synthesis of clotting factors and preventing thrombosis.[1][2][3][4] Accurate measurement of its levels in biological samples is paramount for therapeutic drug monitoring and research. The use of a stable isotope-labeled internal standard like this compound is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing.

This document outlines a robust and validated sample preparation protocol using protein precipitation, followed by sensitive analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method for Dicoumarol, which are directly applicable to the analysis of its deuterated analog, this compound, due to their chemical similarity.

| Parameter | Result |

| Lower Limit of Quantitation (LLOQ) | 2.5 ng/mL |

| Inter-assay Accuracy | 99% to 104% |

| Inter-assay Precision (RSD) | 3.5% to 20.5% |

| Linearity Range | 0.7 – 100 μg/mL |

| Correlation Coefficient (r²) | > 0.9885 |

Experimental Protocols

This section provides a detailed methodology for the extraction and analysis of this compound in serum. The protocol can be adapted for other biological matrices such as plasma and urine with appropriate validation.

Materials and Reagents

-

This compound (Internal Standard)

-

Dicoumarol (Analyte for calibration curve)

-

HPLC-grade Methanol

-

HPLC-grade Acetone

-

Formic Acid

-

Ultrapure Water

-

Biological Matrix (Serum, Plasma, or Urine)

Sample Preparation: Protein Precipitation

-

Sample Thawing: Allow frozen biological samples to thaw completely at room temperature. Vortex mix for 10 seconds.

-

Aliquoting: Transfer 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation: Add 300 µL of a 10% (v/v) acetone in methanol solution to each tube.[3]

-

Vortexing: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.

-